molecular formula C16H27N5O B2830316 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921143-85-3

2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2830316
CAS No.: 921143-85-3
M. Wt: 305.426
InChI Key: OOWNYKQIGLBLNX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide is a synthetic small molecule characterized by a central acetamide backbone substituted with two cyclohexyl groups: one directly attached to the carbonyl carbon and another via a tetrazole ring.

Properties

IUPAC Name

2-cyclohexyl-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWNYKQIGLBLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide can be approached through several synthetic routes. One common method involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate can then be reacted with 1-cyclohexyl-1H-tetrazole-5-carbaldehyde under appropriate conditions to yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Acetamide Backbones

The acetamide scaffold is a common feature in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Findings Reference
2-Cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide Cyclohexyl (acetamide), Cyclohexyl-tetrazole Hypothesized metabolic stability due to tetrazole; potential protease inhibition N/A
2-Cyclohexyl-N-(3-pyridyl)acetamide (Z31792168) Cyclohexyl (acetamide), 3-Pyridyl Co-crystallized with SARS-CoV-2 Mpro (PDB: 5R84); confirmed protease binding activity
N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-3,5-dichloro benzenamine (5e) Cyclohexyl-tetrazole, Prop-2-ynyloxy phenyl, Dichloro benzenamine Yellowish-white color; structural complexity suggests varied physicochemical properties
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide Methyl-tetrazole-thio, Phenyl High synthetic yields (92–97%); sulfur substitution may enhance reactivity
Key Observations:
  • Role of Substituents: The 3-pyridyl group in Z31792168 facilitates interactions with viral proteases, as evidenced by crystallographic data . In contrast, the tetrazole in the target compound may offer alternative binding modes or improved stability. Sulfur-containing analogs (e.g., methyl-tetrazole-thio) demonstrate high synthetic yields, suggesting efficient routes for tetrazole derivatives, though cyclohexyl groups in the target compound may complicate synthesis .
  • Biological Relevance :

    • Z31792168’s interaction with SARS-CoV-2 Mpro highlights the acetamide scaffold’s utility in antiviral drug design. The target compound’s tetrazole could mimic the pyridyl group’s hydrogen-bonding capacity while resisting enzymatic degradation .

Tetrazole-Containing Derivatives

Tetrazoles are bioisosteres for carboxylic acids, offering improved bioavailability. A comparison of tetrazole-substituted compounds reveals:

  • Cyclohexyl vs. Methyl Tetrazoles : Cyclohexyl substitution (target compound, 5e) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Methyl substitution () simplifies synthesis but may diminish target affinity .

Biological Activity

2-Cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthetic routes, and potential applications in medicinal chemistry and other fields.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H23N5O2C_{17}H_{23}N_{5}O_{2}
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 921144-38-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between an appropriate nitrile and sodium azide.
  • Cyclohexyl Substitution : The cyclohexyl group is introduced via nucleophilic substitution reactions.
  • Amidation : The final step involves the reaction of the tetrazole derivative with acetic anhydride or similar reagents to yield the desired acetamide derivative.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmaceutical agent.

The compound is believed to exert its biological effects through interactions with specific molecular targets, including:

  • Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways or other physiological processes.
  • Receptor Modulation : The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its possible application in neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary investigations indicated that the compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with related compounds can provide insights into the unique properties of this compound:

Compound NameStructureBiological Activity
N-(phenyl)-N'-((1H-tetrazol-5-yl)methyl)acetamideStructureModerate anti-inflammatory
N-(cyclopropyl)-N'-((1H-tetrazol-5-yl)methyl)acetamideStructureLow neuroprotective effects
This compound StructureStrong anti-inflammatory and neuroprotective

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